molecular formula C22H29ClN2O3 B1494437 18-Methoxycoronaridine hydrochloride, (+/-)- CAS No. 266686-77-5

18-Methoxycoronaridine hydrochloride, (+/-)-

Numéro de catalogue: B1494437
Numéro CAS: 266686-77-5
Poids moléculaire: 404.9 g/mol
Clé InChI: CVBFKKVQGICEBT-BWXWGAIDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de zolunicant, également connu sous le nom de 18-méthoxycoronaridine, est un dérivé de l'ibogaïne. Il a été inventé en 1996 par une équipe de recherche dirigée par le pharmacologue Stanley D. Glick de l'Albany Medical College et les chimistes Upul K. Bandarage et Martin E. Kuehne de l'Université du Vermont . Ce composé s'est révélé prometteur pour réduire l'auto-administration de diverses substances addictives, notamment la morphine, la cocaïne, la méthamphétamine, la nicotine et le sucrose .

Analyse Des Réactions Chimiques

Le chlorhydrate de zolunicant subit diverses réactions chimiques, notamment :

4. Applications de la recherche scientifique

Le chlorhydrate de zolunicant a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le chlorhydrate de zolunicant agit comme un antagoniste des récepteurs cholinergiques nicotiniques α3β4. Contrairement à l'ibogaïne, il n'a pas d'affinité pour le sous-type α4β2, les canaux NMDA ou le transporteur de la sérotonine . Il a une affinité réduite pour les canaux sodiques et le récepteur σ, mais conserve une affinité modeste pour les récepteurs μ-opioïdes où il agit comme un agoniste, et les récepteurs κ-opioïdes . Les sites d'action dans le cerveau comprennent l'habenula médiale, le noyau interpédonculaire, le tegmen dorsolatéral et l'amygdale basolatérale .

Applications De Recherche Scientifique

Pharmacological Mechanism

18-MC acts as a negative allosteric modulator of the α3β4 nicotinic acetylcholine receptors (nAChRs), which are implicated in addiction pathways. By blocking these receptors, 18-MC HCl reduces the dopaminergic activity associated with substance craving and withdrawal symptoms. This mechanism positions it as a promising candidate for addressing various forms of addiction, including nicotine, cocaine, and opioid dependencies .

Treatment of Substance Use Disorders

Research has demonstrated that 18-MC HCl effectively reduces self-administration behaviors in animal models for various substances:

  • Cocaine : In studies involving rats, 18-MC HCl significantly decreased cocaine self-administration at dosages as low as 10 mg/kg .
  • Nicotine and Alcohol : Similar effects were observed with nicotine and alcohol, suggesting a broad applicability across different addictive substances .

Clinical Trials

A Phase 1 clinical trial assessed the safety and tolerability of 18-MC HCl in healthy volunteers. The study aimed to evaluate pharmacokinetics after single and multiple doses. Initial findings indicated that the compound was well tolerated at doses up to 50 mg/kg/day .

Behavioral Studies

Behavioral experiments have shown that 18-MC can attenuate drug-seeking behaviors triggered by environmental cues. This property is crucial for developing therapies targeting craving—a significant challenge in addiction treatment .

Case Studies

Study TypeSubstanceModel UsedKey Findings
Animal StudyCocaineRat modelSignificant reduction in self-administration at 10 mg/kg
Clinical TrialVariousHealthy volunteersWell tolerated at doses up to 50 mg/kg; ongoing assessment of pharmacokinetics
Behavioral StudyNicotineRat modelAttenuation of cue-induced craving behaviors

Comparaison Avec Des Composés Similaires

Le chlorhydrate de zolunicant est unique par rapport à d'autres composés similaires tels que l'ibogaïne et la noribogaïne. Alors que l'ibogaïne et la noribogaïne ciblent également les récepteurs nicotiniques, le chlorhydrate de zolunicant a une action plus sélective sur le sous-type α3β4 et n'affecte pas le sous-type α4β2 . Cette sélectivité réduit le risque d'effets secondaires associés aux antagonistes non sélectifs des récepteurs nicotiniques. Des composés similaires comprennent :

Activité Biologique

18-Methoxycoronaridine hydrochloride, commonly referred to as 18-MC, is a synthetic derivative of ibogaine, developed to explore its potential therapeutic applications, particularly in addiction treatment and parasitic diseases. This article delves into the biological activity of 18-MC, focusing on its mechanisms of action, pharmacological effects, and clinical implications.

Chemical Structure and Properties

  • Molecular Formula : C_{23}H_{30}N_2O_3·HCl
  • Molecular Weight : Approximately 404.9 g/mol
  • Structure : The compound features a methoxy group and a bicyclic framework that significantly influences its biological interactions.

18-MC primarily acts as a noncompetitive antagonist at nicotinic acetylcholine receptors (AChRs), particularly the alpha3beta4 subtype. It demonstrates high affinity for desensitized AChRs, with a slower dissociation rate compared to resting AChRs, suggesting a unique pharmacodynamic profile that may contribute to its therapeutic effects in addiction.

Interaction with Nicotinic Receptors

Research indicates that 18-MC inhibits binding at nicotinic receptors similarly to other known antagonists such as ibogaine and phencyclidine (PCP). This overlapping binding site suggests potential therapeutic benefits with reduced side effects compared to traditional treatments targeting similar pathways .

Anti-Addictive Properties

  • Substance Use Disorders :
    • Studies have shown that 18-MC reduces self-administration behaviors associated with various addictive substances, including morphine and cocaine. In animal models, it effectively decreases the reinforcing effects of these drugs .
    • The compound has been evaluated in several addiction models, demonstrating efficacy against nicotine, cocaine, alcohol, and methamphetamine .
  • Anorectic Effects :
    • In obese rat models, 18-MC has exhibited anorectic effects, likely through modulation of the brain's reward pathways.

Safety and Toxicity

While 18-MC shows promise in treating addiction, toxicity studies have raised concerns. Acute death was observed in some animal studies at certain doses, although the precise cause remains unidentified upon necropsy. Behavioral effects prior to death included tremors and seizures .

Animal Studies

A comprehensive evaluation of 18-MC's effects was conducted using various animal models:

  • Rats : Demonstrated reduced morphine self-administration when treated with 18-MC.
  • Mice : Behavioral assessments indicated significant changes in response to addictive substances post-treatment with varying doses of 18-MC .
Study TypeSubstance TestedKey Findings
Self-AdministrationMorphineSignificant reduction in self-administration behaviors
Self-AdministrationCocaineDecreased reinforcing effects observed
Behavioral AssessmentVarious AddictionsAnorectic effects noted in obese rats

Clinical Trials

A Phase 1 clinical trial is underway to assess the safety and tolerability of oral administration of 18-MC in healthy volunteers. The study aims to characterize pharmacokinetics (PK) and pharmacodynamics (PD) effects over multiple dosing days .

Propriétés

IUPAC Name

methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBFKKVQGICEBT-BWXWGAIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266686-77-5, 1388145-90-1
Record name 18-Methoxycoronaridine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolunicant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388145901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolunicant hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN5K0F4GJF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zolunicant hydrochloride, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Z0P8329N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18-Methoxycoronaridine hydrochloride, (+/-)-
Reactant of Route 2
18-Methoxycoronaridine hydrochloride, (+/-)-
Reactant of Route 3
Reactant of Route 3
18-Methoxycoronaridine hydrochloride, (+/-)-
Reactant of Route 4
18-Methoxycoronaridine hydrochloride, (+/-)-
Reactant of Route 5
18-Methoxycoronaridine hydrochloride, (+/-)-
Reactant of Route 6
Reactant of Route 6
18-Methoxycoronaridine hydrochloride, (+/-)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.